molecular formula C16H21N5O2S B2514569 (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034400-99-0

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2514569
CAS RN: 2034400-99-0
M. Wt: 347.44
InChI Key: GSQLQAKZHXUSKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include reactivity, acidity or basicity, and stability .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound is part of a broader class of molecules that have been synthesized and evaluated for their potential biological activities. While the specific compound may not have direct studies, related compounds provide insight into the possible applications and methodologies used in their synthesis and testing.

  • Anticancer Evaluation : Research involving the synthesis of various heterocyclic compounds, such as those containing pyrimidine and thiadiazole moieties, has shown potential for anticancer applications. For example, compounds synthesized using similar frameworks have been evaluated for their anticancer properties, indicating the potential utility of such molecules in developing new anticancer agents (Gouhar & Raafat, 2015).

  • Antimicrobial Activity : Similarly structured compounds have also been assessed for their antimicrobial efficacy. The inclusion of piperidinyl and thiadiazole groups in the molecular structure has been linked to good antimicrobial activity against a range of pathogenic bacterial and fungal strains, suggesting potential applications in addressing antimicrobial resistance (Mallesha & Mohana, 2014).

  • Antihypertensive Agents : The exploration of thiopyrimidine derivatives and their cyclization to yield thiazolidine derivatives indicates research interest in developing antihypertensive agents. Such studies highlight the compound's possible relevance in synthesizing α-blocking agents to manage hypertension (Abdel-Wahab et al., 2008).

  • Antileukemic Activity : Piperidine derivatives, similar to the compound of interest, have been synthesized and evaluated for their antileukemic activity, demonstrating potential in the development of new treatments for leukemia. This research underscores the compound's potential application in cancer therapy (Vinaya et al., 2011).

  • Antitubercular and Antifungal Activity : The synthesis of novel heterocyclic compounds that include thiadiazole derivatives has shown promising antitubercular and antifungal activities. This suggests the compound's potential utility in developing new treatments for tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).

Mechanism of Action

If the compound is a drug, the mechanism of action describes how it exerts its therapeutic effect at the molecular level .

Safety and Hazards

This includes information about the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling, storage, and disposal .

Future Directions

This involves discussing potential future research directions. For a drug, this could include new therapeutic applications or improvements to its formulation .

properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-3-5-13-15(24-20-19-13)16(22)21-9-4-6-12(10-21)23-14-7-8-17-11(2)18-14/h7-8,12H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQLQAKZHXUSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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